molecular formula C7H9ClFNO2S B13465175 4-(Methylamino)benzene-1-sulfonyl fluoride hydrochloride

4-(Methylamino)benzene-1-sulfonyl fluoride hydrochloride

Katalognummer: B13465175
Molekulargewicht: 225.67 g/mol
InChI-Schlüssel: ZNGMBWQFGPKPCX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Methylamino)benzene-1-sulfonyl fluoride hydrochloride is a chemical compound known for its unique properties and applications in various fields. It is a derivative of benzene, featuring a sulfonyl fluoride group and a methylamino group attached to the benzene ring. This compound is often used in scientific research due to its reactivity and ability to interact with biological molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylamino)benzene-1-sulfonyl fluoride hydrochloride typically involves the reaction of 4-(Methylamino)benzenesulfonyl chloride with hydrogen fluoride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as purification and crystallization to obtain the compound in its pure form .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of automated systems and stringent quality control measures ensures the consistent production of high-purity compounds suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Methylamino)benzene-1-sulfonyl fluoride hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include strong acids, bases, and oxidizing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phenylmethanesulfonyl fluoride: Similar in structure but lacks the methylamino group.

    Diisopropylfluorophosphate: Another sulfonyl fluoride compound with different substituents.

Uniqueness

4-(Methylamino)benzene-1-sulfonyl fluoride hydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of both the sulfonyl fluoride and methylamino groups allows for versatile applications in various fields .

Eigenschaften

Molekularformel

C7H9ClFNO2S

Molekulargewicht

225.67 g/mol

IUPAC-Name

4-(methylamino)benzenesulfonyl fluoride;hydrochloride

InChI

InChI=1S/C7H8FNO2S.ClH/c1-9-6-2-4-7(5-3-6)12(8,10)11;/h2-5,9H,1H3;1H

InChI-Schlüssel

ZNGMBWQFGPKPCX-UHFFFAOYSA-N

Kanonische SMILES

CNC1=CC=C(C=C1)S(=O)(=O)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.